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4-(N-(3,5-

XYLYL)CARBAMOYL)MORPHOLI

NE

Cat. No.: B500195

Get Quote

Abstract & Strategic Overview
In modern drug discovery, 4-(N-(3,5-xylyl)carbamoyl)morpholine (Systematic Name: N-(3,5-

dimethylphenyl)morpholine-4-carboxamide) serves as a critical chemical probe and library

member. Its structure combines a lipophilic 3,5-dimethylphenyl (xylyl) tail—a proven

pharmacophore for hydrophobic pocket engagement—with a polar morpholine headgroup via a

stable urea linker.

This configuration makes it an ideal candidate for:

Soluble Epoxide Hydrolase (sEH) Inhibition: The urea moiety mimics the transition state of

epoxide hydrolysis.

Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight, soluble fragment

(~234 Da) with high ligand efficiency potential.

Serine Hydrolase Profiling: As a competitive reversible inhibitor in Activity-Based Protein

Profiling (ABPP).
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This guide details the protocol for utilizing this compound in an HTS campaign, focusing on

assay stability, solubility management, and hit validation.

Physicochemical Profile & Pre-Screening QC
Before entering the HTS pipeline, the compound must be characterized to prevent false

negatives (due to precipitation) or false positives (due to aggregation).

Property Value / Characteristic Implication for HTS

Molecular Weight 234.30 g/mol

Ideal for Fragment-Based

Screening; high ligand

efficiency.

cLogP ~1.8 - 2.1

Moderate lipophilicity; good

membrane permeability but

requires DMSO for stock.

Solubility (PBS) ~200 µM (with 1% DMSO)

High aqueous solubility

compared to bis-aryl ureas;

reduces risk of precipitation in

assay buffer.

H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Excellent profile for hydrogen

bonding within the catalytic

pocket (e.g., Tyr/Asp residues

in sEH).

Stability High (Urea linkage)

Resistant to spontaneous

hydrolysis; stable in storage for

>6 months at -20°C.

Protocol 1: Turbidimetric Solubility Screen
Objective: Confirm compound stays in solution during the assay window.

Stock Prep: Dissolve 4-(N-(3,5-xylyl)carbamoyl)morpholine to 10 mM in 100% DMSO.
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Dilution: Dispense 0.5 µL of stock into 49.5 µL of Assay Buffer (e.g., 25 mM Bis-Tris, pH 7.0)

in a 384-well clear-bottom plate (Final [C] = 100 µM).

Readout: Measure Absorbance at 620 nm (OD620) immediately and after 4 hours.

Criteria: An increase in OD620 > 0.005 indicates precipitation. This compound typically

passes this QC step due to the morpholine solubilizing group.

HTS Protocol: Soluble Epoxide Hydrolase (sEH)
Inhibition
The primary application of N-aryl ureas is the inhibition of sEH, a target for anti-inflammatory

and cardiovascular therapeutics.

Experimental Principle
The assay uses a fluorogenic substrate, PHOME (3-phenyl-cyano(6-methoxy-2-

naphthalenyl)methyl ester-2-oxiraneacetic acid). Hydrolysis of PHOME by sEH releases a

highly fluorescent cyanohydrin product which spontaneously decomposes to the fluorescent 6-

methoxy-2-naphthaldehyde.

Workflow Diagram (DOT)
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Caption: Step-by-step HTS workflow for screening urea-morpholine libraries against sEH.

Step-by-Step Protocol
Plate Preparation: Use black, low-volume 384-well plates (e.g., Corning 4514).
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Compound Transfer: Acoustic dispense 25 nL of 4-(N-(3,5-xylyl)carbamoyl)morpholine
(and library compounds) into assay wells.

Enzyme Addition:

Prepare sEH Enzyme Solution: 1 nM recombinant human sEH in Assay Buffer (25 mM

Bis-Tris pH 7.0, 0.1 mg/mL BSA).

Dispense 5 µL of Enzyme Solution into each well.

Note: Final enzyme concentration = 0.5 nM.

Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room

Temperature (RT) to allow the urea moiety to engage the active site.

Substrate Initiation:

Prepare PHOME Substrate Solution: 20 µM PHOME in Assay Buffer.

Dispense 5 µL of Substrate Solution.

Note: Final Substrate concentration = 10 µM (approx. Km).

Kinetic Read: Monitor Fluorescence (Ex: 330 nm, Em: 465 nm) immediately for 30 minutes.

Data Analysis: Calculate the slope of the linear portion (RFU/min).

% Inhibition =

Mechanism of Action & Hit Validation
Understanding why this compound works is crucial for optimizing hits.

Structural Logic
The 3,5-xylyl (dimethylphenyl) group fits into the hydrophobic pocket of the enzyme, while the

urea carbonyl accepts a hydrogen bond from the catalytic Tyrosine residues (Tyr383/Tyr466 in

human sEH), mimicking the transition state of the epoxide ring opening. The morpholine acts

as a solvent-exposed cap, improving solubility without clashing with the protein surface.
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Validation Protocol: Competitive ABPP
To confirm the compound binds the catalytic pocket and is not an artifact (e.g., aggregator), use

Activity-Based Protein Profiling (ABPP).

Lysate Prep: Prepare proteome lysate (e.g., HEK293T cells overexpressing sEH).

Treatment: Incubate lysate with 10 µM 4-(N-(3,5-xylyl)carbamoyl)morpholine for 30 min.

Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine or a

specific sEH probe like CUDA-alkyne) for 30 min.

Analysis: Resolve on SDS-PAGE and scan for fluorescence.

Result: A "hit" will prevent probe labeling, resulting in the disappearance of the fluorescent

band corresponding to the enzyme molecular weight (~62 kDa for sEH).

Mechanistic Diagram (DOT)
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Caption: Competitive ABPP logic. The compound blocks the active site, preventing the

fluorescent probe from binding.

Troubleshooting & Optimization
High Background Fluorescence: The 3,5-xylyl group has low autofluorescence, but impurities

can interfere. Always run a "Compound Only" control (Buffer + Compound, No Enzyme).

Potency Issues: If IC50 is >10 µM, consider "growing" the fragment. The morpholine ring can

be substituted with larger heterocycles (e.g., piperidine, piperazine) to reach additional
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binding pockets.

False Positives: Urea compounds can sometimes act as aggregators. Add 0.01% Triton X-

100 to the assay buffer to disrupt promiscuous aggregates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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